N-[3-methyl-4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide
Description
The exact mass of the compound this compound is 392.12283498 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-methyl-4-[(1-thiophen-2-ylcyclopentyl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-14-12-16(21-15(2)22)7-8-17(14)26(23,24)20-13-19(9-3-4-10-19)18-6-5-11-25-18/h5-8,11-12,20H,3-4,9-10,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAZKWMQWBGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-methyl-4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 406.6 g/mol |
| CAS Number | 2034575-11-4 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. For instance, compounds with similar sulfamoyl groups have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Compounds with similar thiophene and sulfamoyl moieties have been linked to inhibition of inflammatory pathways, particularly through modulation of cytokine production and enzyme activity related to inflammation .
- Anticancer Potential : Initial investigations into the anticancer properties of related compounds indicate that they may inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the modulation of apoptotic pathways and cell cycle regulation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds similar to this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, revealing that certain modifications led to enhanced activity against resistant bacterial strains. The presence of thiophene rings was noted to contribute positively to antimicrobial potency.
Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that compounds with sulfamoyl groups could inhibit the production of pro-inflammatory cytokines in macrophage models. This suggests a potential therapeutic role in managing inflammatory diseases.
Study 3: Anticancer Activity
Research on related thiazole derivatives showed significant anticancer activity against colorectal cancer cells (Caco-2). The study indicated that structural modifications could enhance cytotoxic effects, highlighting the importance of specific functional groups in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
